molecular formula C11H7N3O5 B14455767 3,5-Dinitro-1-phenylpyridin-4(1H)-one CAS No. 74197-53-8

3,5-Dinitro-1-phenylpyridin-4(1H)-one

Katalognummer: B14455767
CAS-Nummer: 74197-53-8
Molekulargewicht: 261.19 g/mol
InChI-Schlüssel: WGGDYLLRRGERJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitro-1-phenylpyridin-4(1H)-one is a synthetic organic compound characterized by the presence of nitro groups and a phenyl ring attached to a pyridinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-1-phenylpyridin-4(1H)-one typically involves the nitration of a phenylpyridinone precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dinitro-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Reduction: 3,5-Diamino-1-phenylpyridin-4(1H)-one.

    Substitution: Various substituted phenylpyridinones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3,5-Dinitro-1-phenylpyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dinitro-1-phenylpyridin-2(1H)-one: Similar structure but with different substitution pattern.

    3,5-Dinitro-1-phenylpyridin-6(1H)-one: Another isomer with nitro groups in different positions.

Uniqueness

3,5-Dinitro-1-phenylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro groups and the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.

Eigenschaften

CAS-Nummer

74197-53-8

Molekularformel

C11H7N3O5

Molekulargewicht

261.19 g/mol

IUPAC-Name

3,5-dinitro-1-phenylpyridin-4-one

InChI

InChI=1S/C11H7N3O5/c15-11-9(13(16)17)6-12(7-10(11)14(18)19)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

WGGDYLLRRGERJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(C(=O)C(=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.